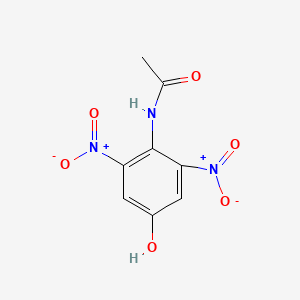

N-(4-hydroxy-2,6-dinitrophenyl)acetamide

Description

Properties

CAS No. |

7403-13-6 |

|---|---|

Molecular Formula |

C8H7N3O6 |

Molecular Weight |

241.16 g/mol |

IUPAC Name |

N-(4-hydroxy-2,6-dinitrophenyl)acetamide |

InChI |

InChI=1S/C8H7N3O6/c1-4(12)9-8-6(10(14)15)2-5(13)3-7(8)11(16)17/h2-3,13H,1H3,(H,9,12) |

InChI Key |

QPZXYNRAZUXIAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(4-hydroxy-2,6-dinitrophenyl)acetamide

General Synthetic Strategy

The synthesis of N-(4-hydroxy-2,6-dinitrophenyl)acetamide typically follows a two-step approach:

- Step 1: Nitration of 4-hydroxyacetanilide (4-acetamidophenol) to introduce nitro groups at the 2 and 6 positions of the aromatic ring.

- Step 2: Purification and crystallization of the nitrated product to isolate N-(4-hydroxy-2,6-dinitrophenyl)acetamide in pure form.

This approach is consistent with classical electrophilic aromatic substitution reactions where nitration is directed by the activating hydroxy and acetamido substituents.

Detailed Synthetic Procedure

Nitration of 4-Acetamidophenol

-

- Starting material: 4-acetamidophenol (4-hydroxyacetanilide)

- Nitrating agent: Mixed acid system of concentrated nitric acid and sulfuric acid

- Temperature control: 0–5 °C to limit over-nitration and decomposition

- Reaction time: Typically short, monitored by TLC or HPLC

-

- Dissolve 4-acetamidophenol in a suitable solvent or directly add to the cold nitrating mixture.

- Slowly add nitric acid-sulfuric acid mixture while maintaining temperature between 0 and 5 °C.

- Stir the reaction mixture for a controlled time until nitration completes.

- Quench the reaction by pouring into ice water.

- Collect the precipitated crude N-(4-hydroxy-2,6-dinitrophenyl)acetamide by filtration.

-

- The crude product is purified by column chromatography on alumina or silica gel using appropriate eluents.

- Recrystallization from methanol or aqueous solution improves purity and crystal quality.

This method is adapted from the synthesis of related dinitro acetamides, such as 2,5-dinitro-4-acetamidophenol, as described by Russell et al. (1990) and reported in IUCrData (2020).

Alternative Route: Acetylation of 4-Hydroxy-2,6-dinitroaniline

Another synthetic route involves:

- Starting from 4-hydroxy-2,6-dinitroaniline, which is acetylated using acetic anhydride.

- This method parallels the acetylation of 4-hydroxy-2-nitroaniline described by Naik et al. (2004), adapted for the dinitro derivative.

- Dissolve 4-hydroxy-2,6-dinitroaniline (or its hydrochloride salt) in a mixed solvent system such as acetonitrile/water.

- Cool the solution in an ice bath.

- Add acetic anhydride slowly with stirring.

- Adjust the pH to 5.5–6.5 using sodium bicarbonate to neutralize excess acid and facilitate precipitation.

- Isolate the yellow precipitate of N-(4-hydroxy-2,6-dinitrophenyl)acetamide by filtration.

- Purify by recrystallization from aqueous or methanol solution.

This acetylation approach offers an alternative when the dinitroaniline precursor is accessible.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Nitration temperature | 0–5 °C | Prevents over-nitration and decomposition |

| Acid mixture ratio | Concentrated HNO3/H2SO4 (varies) | Optimized for selective dinitration |

| Reaction time | 30 min to 2 hours | Monitored by TLC/HPLC |

| Solvent for recrystallization | Methanol or aqueous solution | Enhances crystal quality |

| pH during acetylation | 5.5–6.5 | Ensures good precipitation and purity |

Purification and Crystallization

- Column Chromatography: Alumina or silica gel columns are used to separate the desired dinitro acetamide from side products and unreacted starting materials.

- Recrystallization: Slow evaporation from methanol or aqueous solutions yields yellow needle-shaped crystals suitable for further characterization and structural analysis.

- The recrystallization step is critical to obtain high-purity material for research applications.

Structural and Analytical Characterization Supporting Preparation

- Single-crystal X-ray diffraction studies confirm the molecular structure and purity of the synthesized compound.

- Hydrogen bonding patterns and planarity of the molecule are consistent with the expected substitution pattern.

- Analytical techniques such as NMR, IR, and mass spectrometry are used to verify the presence of nitro groups and acetamide functionality, although detailed spectral data are beyond the scope of this article.

Summary Table: Preparation Methods Overview

Research Findings and Notes

- The nitration method is well-established for introducing nitro groups at the 2 and 6 positions due to the directing effects of the hydroxy and acetamido groups.

- Careful temperature control is essential to avoid over-nitration or decomposition.

- The acetylation route provides an alternative when the dinitroaniline precursor is available, with mild conditions and good yields.

- The compound’s crystallographic data confirm the substitution pattern and hydrogen bonding, which are important for understanding its chemical behavior and biological interactions.

- These preparation methods have been validated by multiple research groups and are documented in peer-reviewed crystallographic and chemical literature.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2,6-dinitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitro groups can be reduced to amines under suitable conditions.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(4-hydroxy-2,6-dinitrophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2,6-dinitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.

Comparison with Similar Compounds

Structural Features and Electronic Effects

The compound’s nitro and hydroxyl substituents distinguish it from related acetamides:

Key Observations :

Physicochemical Properties

Key Observations :

- The hydroxyl group in the target compound improves water solubility relative to tert-butyl or chloro analogs, though nitro groups may counteract this by increasing molecular weight .

- Chlorine atoms in ’s compound enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Reactivity and Stability

- Nitro Groups : The 2,6-dinitro configuration in the target compound and ’s tert-butyl analog deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, nitro groups enhance susceptibility to reduction reactions .

- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound participates in hydrogen bonding, unlike the amino group in N-(4-aminophenyl)acetamide (), which can act as a nucleophile or undergo diazotization .

Q & A

Basic: What are the optimal synthetic routes for N-(4-hydroxy-2,6-dinitrophenyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via nitration and acetylation of precursor phenols. For example, nitration of 4-hydroxyphenylacetamide under controlled acidic conditions (H₂SO₄/HNO₃) at 0–5°C minimizes byproducts. Isotopic labeling (e.g., deuterated derivatives) requires careful selection of deuterating agents (e.g., D₂O or deuterated acetic anhydride) to achieve ≥98% isotopic purity . Reaction yield depends on temperature control, stoichiometric ratios, and purification methods (e.g., recrystallization vs. column chromatography). For analogs, see azo-coupling methods using bromo/dinitrophenyl intermediates .

Basic: Which analytical techniques are most reliable for characterizing structural purity and functional groups in this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., dinitro groups at 2,6-positions) and acetamide proton shifts (~δ 2.1 ppm for CH₃) .

- HPLC-MS : Quantifies purity and detects nitro-reduction byproducts using reverse-phase C18 columns with UV detection at 254 nm .

- FT-IR : Identifies nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and hydroxyl (3200–3400 cm⁻¹) groups .

Advanced: How does isotopic labeling (e.g., deuterium) affect the compound’s stability and reactivity in kinetic studies?

Methodological Answer:

Deuterated analogs (e.g., N-(4-hydroxy-2,3,5,6-d₄-phenyl)acetamide) exhibit altered hydrogen-bonding networks and reduced reaction rates in hydrolysis studies due to kinetic isotope effects. Stability assessments require comparative TGA/DSC analysis under inert vs. humid conditions . Note that deuterium incorporation in the acetamide methyl group (2,2,2-d₃) may sterically hinder nucleophilic attacks .

Advanced: What contradictions exist in reported mutagenicity data, and how can they be resolved experimentally?

Methodological Answer:

Conflicting mutagenicity results (e.g., Ames test vs. mammalian cell assays) may arise from metabolic activation differences. For example, nitro groups can be reduced to mutagenic amines in vitro but detoxified via hepatic metabolism in vivo. Resolve discrepancies by:

Replicating assays with S9 liver homogenate .

Comparing IC₅₀ values across cell lines (e.g., CHO vs. HeLa) using standardized protocols like the Mosmann cytotoxicity assay .

Analyzing metabolite profiles via LC-MS/MS .

Advanced: How can computational models predict the compound’s solubility and bioavailability for pharmacological studies?

Methodological Answer:

- QSPR Models : Use descriptors like LogP (2.5–3.0), PSA (~67 Ų), and hydrogen-bond donors/acceptors to predict solubility in polar solvents (e.g., DMSO > water) .

- MD Simulations : Assess membrane permeability by simulating interactions with lipid bilayers, focusing on nitro group polarity .

- pKa Estimation : Predict protonation states at physiological pH (e.g., pKa ~13.7 for hydroxyl groups) using software like MarvinSuite .

Basic: What safety protocols are critical when handling nitro-substituted acetamides in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection (ANSI Z87.1) to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .

- Waste Disposal : Neutralize nitro residues with reducing agents (e.g., FeSO₄) before disposal .

Advanced: How do structural modifications (e.g., methoxy vs. nitro substituents) alter the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Groups (NO₂) : Increase electrophilicity at the phenyl ring, enhancing susceptibility to nucleophilic aromatic substitution.

- Electron-Donating Groups (OCH₃) : Stabilize intermediates in SNAr reactions but reduce oxidative stability.

- Cyclic Voltammetry : Quantify redox potentials to compare electron-deficient (nitro) vs. electron-rich (methoxy) derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.